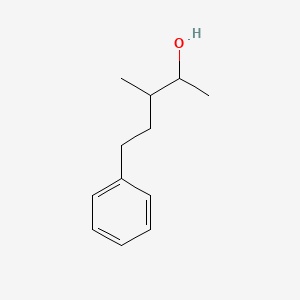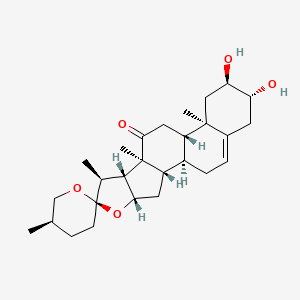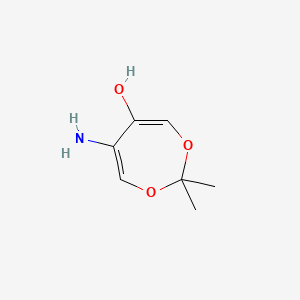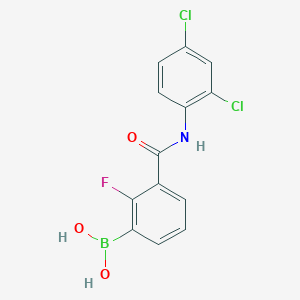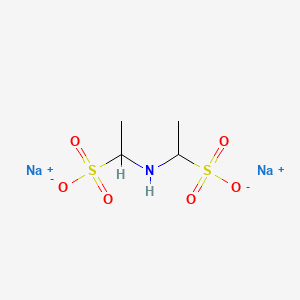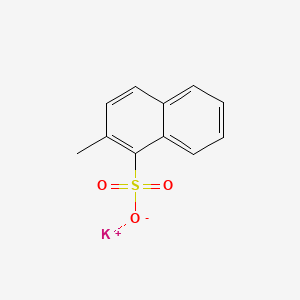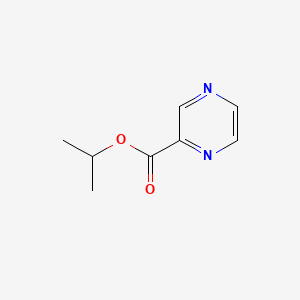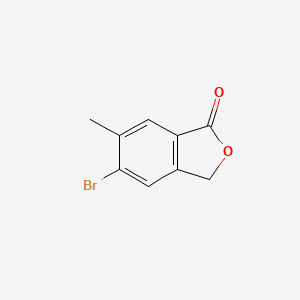
Hexamethylenediammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylenediammonium sulphate is an organic compound with the chemical formula C6H18N2O4S. It is a diammonium salt derived from hexamethylenediamine and sulfuric acid. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethylenediammonium sulphate can be synthesized through the reaction of hexamethylenediamine with sulfuric acid. The reaction typically involves mixing an aqueous solution of hexamethylenediamine with sulfuric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenediamine and sulfuric acid are combined. The reaction is carefully monitored to ensure optimal yield and purity. The product is then subjected to filtration and drying processes to obtain the final compound in its solid form.
Análisis De Reacciones Químicas
Types of Reactions: Hexamethylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The diammonium groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of hexamethylenediamine oxides.
Reduction: Production of hexamethylenediamine and its derivatives.
Substitution: Formation of substituted hexamethylenediammonium compounds.
Aplicaciones Científicas De Investigación
Hexamethylenediammonium sulphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of hexamethylenediammonium sulphate involves its interaction with various molecular targets. The compound can bind to metal ions, facilitating catalytic reactions. In biological systems, it may interact with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Hexamethylenediammonium sulphate can be compared with other similar compounds, such as:
Hexamethylenediamine: The parent compound, which is used in the synthesis of this compound.
Ammonium Sulfate: Another diammonium salt with different applications and properties.
Tetraalkylammonium Salts: These compounds have similar structures but different functional groups, leading to varied reactivity and applications.
Propiedades
Número CAS |
25779-20-8 |
|---|---|
Fórmula molecular |
C6H18N2O4S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
6-azaniumylhexylazanium;sulfate |
InChI |
InChI=1S/C6H16N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H2,1,2,3,4) |
Clave InChI |
LSKCMKSTINBAMW-UHFFFAOYSA-N |
SMILES canónico |
C(CCC[NH3+])CC[NH3+].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


